N~1~-(4-butylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-(4-butylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of certain immune cells. When immune cells are activated, they produce pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α). These cytokines contribute to the symptoms of autoimmune diseases by promoting inflammation and immune cell activation. By inhibiting TYK2, BMS-986165 can reduce the production of these cytokines and alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a selective inhibitory effect on the TYK2 enzyme, with minimal effects on other kinases. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Its favorable pharmacokinetic profile also makes it a promising drug candidate. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to evaluate its potential as a treatment for autoimmune diseases.
Direcciones Futuras
There are several future directions for the research on BMS-986165. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential as a treatment for other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases. It has been shown to inhibit the TYK2 enzyme, which plays a key role in the signaling pathway of certain immune cells. By inhibiting TYK2, BMS-986165 can reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-6-7-17-8-10-18(11-9-17)22-21(24)16(2)23(28(4,25)26)19-12-14-20(27-3)15-13-19/h8-16H,5-7H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLBLFZXELAPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.